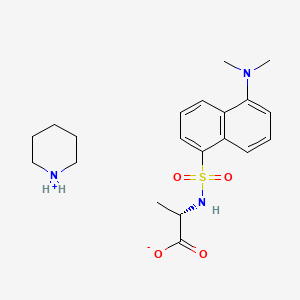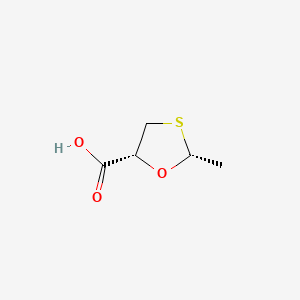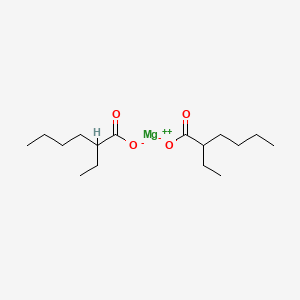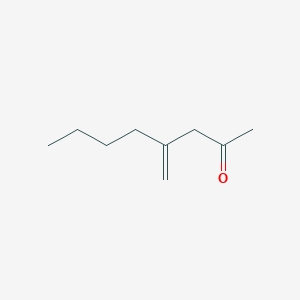
4-Methylideneoctan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylideneoctan-2-one is an organic compound with the molecular formula C9H16O It is a ketone with a methylidene group attached to the second carbon of an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylideneoctan-2-one can be synthesized through several methods. One common approach involves the reaction of an ester with an enol ether to form an acetal, which is then reduced to an aldehyde. The aldehyde is subsequently reacted with diisobutylaluminium hydride and a metal enolate to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylideneoctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methylideneoctan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylideneoctan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways that modify its structure. These interactions can lead to changes in cellular function and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylideneoxetan-2-one: A similar compound with a different ring structure.
4-Methylidene-5-one: Another related compound with distinct chemical properties.
Uniqueness
4-Methylideneoctan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it valuable in both research and industrial contexts.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
4-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
UKZKMRGYMWHKOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
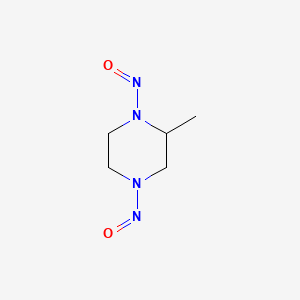
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)

![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)


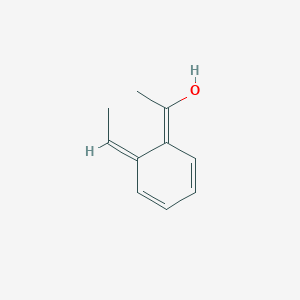

![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
